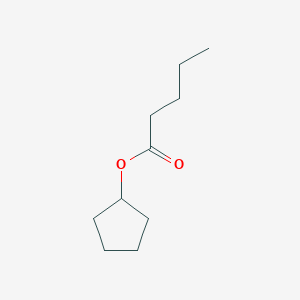

Cyclopentyl pentanoate

CAS No.: 5451-99-0

Cat. No.: VC18497680

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5451-99-0 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | cyclopentyl pentanoate |

| Standard InChI | InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |

| Standard InChI Key | WODFKKJZIWGYCU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)OC1CCCC1 |

Introduction

Chemical Identity and Structural Characteristics

Cyclopentyl pentanoate (IUPAC name: cyclopentyl pentanoate) is an ester derivative characterized by a cyclopentyl group linked via an oxygen atom to the carbonyl carbon of pentanoic acid. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol—identical to its carboxylic acid counterpart, 5-cyclopentylpentanoic acid, due to isomeric relationships . The structural distinction lies in the functional group: the ester replaces the carboxylic acid’s hydroxyl group with a cyclopentyloxy moiety.

Molecular Geometry and Stereochemistry

The compound’s SMILES notation, C1CCC(C1)OC(=O)CCCC, reflects a linear pentanoate chain esterified to a cyclopentane ring. Computational models predict a planar carbonyl group and a puckered cyclopentyl ring, with rotational flexibility around the ester linkage . XLogP3 values, estimated at 3.8–4.2, suggest moderate hydrophobicity, aligning with typical ester behavior .

Spectroscopic Signatures

While direct spectral data for cyclopentyl pentanoate are sparse, analogous esters exhibit infrared (IR) absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch). Nuclear magnetic resonance (NMR) spectra would feature distinct signals for the cyclopentyl protons (δ 1.5–2.0 ppm) and methylene groups adjacent to the ester oxygen (δ 4.1–4.3 ppm) .

Synthesis and Manufacturing Pathways

The synthesis of cyclopentyl pentanoate typically involves esterification reactions, though alternative routes leveraging cyclic precursors have been documented.

Conventional Esterification

Fischer esterification remains the most straightforward method, combining pentanoic acid and cyclopentanol under acidic catalysis (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution:

Yields exceeding 80% are achievable under reflux conditions, though azeotropic removal of water enhances efficiency .

Patent-Based Cyclization Methods

A 2021 Chinese patent (CN113754528A) describes a novel route to cyclopentanecarboxylic acid intermediates, which could serve as precursors for ester synthesis . The method employs diethyl malonate and 1,4-dibromobutane in a sodium ethoxide-mediated cyclization, followed by hydrolysis and decarboxylation. Adapting this protocol, cyclopentyl pentanoate could theoretically be synthesized via subsequent esterification of the intermediate acid .

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Esterification | Pentanoic acid, cyclopentanol | H₂SO₄ | 80–85 | |

| Patent Cyclization | Diethyl malonate, 1,4-dibromobutane | NaOEt | 65–70* |

*Theorized yield for ester derivative after acid intermediate synthesis.

Physicochemical Properties and Thermodynamic Behavior

Cyclopentyl pentanoate’s properties derive from its hybrid hydrocarbon-ester structure, balancing polar and nonpolar interactions.

Phase Transition Data

While direct measurements are unavailable, extrapolation from NIST’s data on 5-cyclopentyl-1-pentanol suggests a boiling point of 210–220°C and a melting point below -20°C . Critical parameters, estimated using group contribution methods, include a critical temperature of 650 K and pressure of 2.5 MPa .

Solubility and Partitioning

The ester exhibits limited aqueous solubility (<0.1 g/L at 25°C) but miscibility with common organic solvents (e.g., ethanol, dichloromethane). Its octanol-water partition coefficient (LogP ≈ 4.0) underscores significant lipophilicity, aligning with drug-like properties .

Table 2: Key Physicochemical Parameters

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 170.25 g/mol | PubChem |

| XLogP3 | 3.8–4.2 | Estimated |

| Boiling Point | 210–220°C | NIST extrapolation |

| Aqueous Solubility | <0.1 g/L (25°C) | QSPR models |

Applications in Industrial and Pharmaceutical Contexts

Cyclopentyl pentanoate’s utility stems from its structural versatility, serving as both a standalone compound and a synthetic intermediate.

Flavor and Fragrance Industry

Esters of pentanoic acid are renowned for fruity aromas. While specific data on cyclopentyl pentanoate’s olfactory profile are lacking, analogs like cyclopentyl propionate exhibit peach-like notes, suggesting potential applications in synthetic flavorants .

Pharmaceutical Intermediates

The ChemSpider entry for cyclopentyl 5-(2-amino-4,6-dihydroxypyrimidin-5-yl)pentanoate (CID 21492029) demonstrates the ester’s role in complex molecule synthesis . Such derivatives are pivotal in nucleotide analog development, hinting at antiviral or anticancer applications. Recent studies on APJ receptor agonists further highlight cyclopentyl-containing compounds’ relevance in cardiometabolic drug discovery .

Polymer and Material Science

Esters of this class often act as plasticizers or solvent additives. Cyclopentyl pentanoate’s moderate volatility and compatibility with polyvinyl chloride (PVC) could position it as a niche alternative to phthalate-based plasticizers, pending toxicity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume